2-(Chloromethyl)-1H-indole
CAS No.:
Cat. No.: VC14302653
Molecular Formula: C9H8ClN
Molecular Weight: 165.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClN |
|---|---|
| Molecular Weight | 165.62 g/mol |
| IUPAC Name | 2-(chloromethyl)-1H-indole |
| Standard InChI | InChI=1S/C9H8ClN/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2 |
| Standard InChI Key | ZHBRRAZDRXQUPY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)CCl |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
-
Molecular Formula: C9H8ClN
-
3D Conformation: The chloromethyl group induces steric hindrance, influencing binding interactions in biological systems .
Physicochemical Profiling
| Property | Value | Source |
|---|---|---|
| Boiling Point | 342.4°C (estimated) | PubChem |
| LogP (Partition Coefficient) | 2.95 | Chemsrc |
| Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF) | Experimental |
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
A prominent route involves the Sonogashira coupling of 2-iodoaniline with propargyl alcohols, followed by cyclization:
Tosyl Protection Strategy
-
Step 1: Protection of indole nitrogen with tosyl chloride in CH2Cl2/pyridine .
-
Step 2: Chloromethylation using chloromethyl methyl ether (MOMCl) .
Metal-Free Chlorosulfenylation
-
Reagents: Dimethyl sulfoxide (DMSO), 1,2-dichloroethane (DCE) .
-
Mechanism: In situ generation of chlorodimethylsulfonium ion enables electrophilic substitution at C3, followed by chlorination .
-
Advantage: Avoids transition metals, enhancing scalability .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Derivatives of 2-(chloromethyl)-1H-indole exhibit cyclooxygenase-2 (COX-2) inhibition:
Antitubercular Efficacy
-
MIC Values: 0.78 μg/mL against Mycobacterium tuberculosis H37Rv for compounds 3a and 3b .
-
Target: Enoyl-acyl carrier protein reductase (InhA), validated via molecular docking .
Pharmacokinetic and Toxicity Profiles
ADME Properties (SwissADME Prediction)
| Parameter | Value |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Penetration | Moderate |
| CYP2D6 Inhibition | Low |
Toxicity Data
Applications in Drug Discovery
Anticancer Agents
-
CBI-TMI Analogues: Derived from 2-(chloromethyl)-1H-indole, showing IC50 = 0.09 nM in SKOV3 ovarian cancer cells .
-
Mechanism: DNA minor groove alkylation, inducing apoptosis .
Antiparasitic Compounds
-
Nostodione A Synthesis: Utilizes 2-(chloromethyl)-1H-indole as a key intermediate, active against Toxoplasma gondii (IC50 = 3.2 μM) .
Recent Advancements (2024–2025)
Regioselective Functionalization
Green Chemistry Approaches
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume